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molecular formula C10H11N3O2 B8754783 N-methoxy-N-methyl-1H-indazole-5-carboxamide

N-methoxy-N-methyl-1H-indazole-5-carboxamide

Cat. No. B8754783
M. Wt: 205.21 g/mol
InChI Key: NSRGYCOAMGDJFO-UHFFFAOYSA-N
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Patent
US08648069B2

Procedure details

To a suspension of Example 75A (1.6 g, 10 mmol) and N,O-dimethylhydroxylamine (1.1 g, 11 mmol) in dichloromethane (40 mL) and dimethylformamide (10 mL) was added triethylamine (1.67 mL, 12 mmol) and EDC (2.1 g, 11 mmol), and the mixture was stirred at room temperature for 24 hours. The solvents were evaporated under reduced pressure, and the resulting residue was diluted with ethyl acetate and washed with water. The organic layer was dried over sodium sulfate and purified by silica gel column chromatography in ethyl acetate to afford the title compound. MS (ESI+) m/z 206.0 (M+H)+.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.67 mL
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([OH:12])=O)=[CH:7][CH:8]=2)[CH:3]=[N:2]1.[CH3:13][NH:14][O:15][CH3:16].C(N(CC)CC)C.C(Cl)CCl>ClCCl.CN(C)C=O>[CH3:16][O:15][N:14]([CH3:13])[C:10]([C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][CH:7]=1)[NH:1][N:2]=[CH:3]2)=[O:12]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
N1N=CC2=CC(=CC=C12)C(=O)O
Name
Quantity
1.1 g
Type
reactant
Smiles
CNOC
Name
Quantity
1.67 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.1 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the resulting residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography in ethyl acetate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CON(C(=O)C=1C=C2C=NNC2=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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